1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .
Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs). The thiophene ring’s delocalized π-electrons facilitate charge transport, which is essential for semiconductor functionality.
OLED Fabrication
In the realm of organic light-emitting diodes (OLEDs) , thiophene-based molecules contribute significantly . They are used in the fabrication process due to their excellent electroluminescent properties. This application is crucial for creating more efficient and flexible display technologies.
Corrosion Inhibitors
Industrial chemistry benefits from thiophene derivatives as corrosion inhibitors . These compounds protect metals from corroding, which is vital in maintaining the integrity and longevity of metal structures and machinery.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in drug development and therapeutic treatments.
Anesthetic Applications
Specific thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe . This application showcases the compound’s importance in medical procedures requiring local anesthesia.
Advanced Synthesis Methods
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to produce aminothiophene derivatives . These advanced synthesis methods enable the creation of a wide array of thiophene-based compounds for further research and application.
Future Directions
properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-13-8(10(11)14)6-7(12-13)9-4-3-5-15-9/h3-6H,2H2,1H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRBGZVJBAMWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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